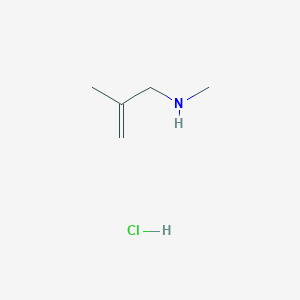
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as MP-10, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief, reward, and addiction.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Antibiotic Resistance
Sulfonamide antibiotics, including sulfamethoxazole and other derivatives, have been studied for their environmental persistence and potential to propagate antibiotic resistance. Research on Microbacterium sp. strain BR1 revealed that the degradation of sulfonamides in the environment proceeds through an unusual pathway of ipso-hydroxylation followed by fragmentation, leading to the elimination of the antibiotic properties of these compounds. This mechanism is essential for understanding the environmental fate of sulfonamides and designing strategies to mitigate their impact on antibiotic resistance propagation (Ricken et al., 2013).
Antimicrobial Activity
The antimicrobial activity of sulfonamide derivatives has been a subject of interest for many years. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. These findings support the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).
Cancer Research
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, leading to the identification of compounds like E7010 and E7070 as potent cell cycle inhibitors. These studies highlight the role of sulfonamide derivatives in cancer research, particularly in identifying new oncolytic molecules and elucidating drug-sensitive cellular pathways (Owa et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to target theAnaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been reported to inhibit alk . Inhibition of ALK leads to the blockage of downstream signaling pathways, which can result in decreased cell proliferation and induced cell death in ALK-dependent cancer cells .
Biochemical Pathways
Alk, a potential target of this compound, is involved in several signaling pathways, including the jak/stat, pi3k/akt, and ras/mek/erk pathways . These pathways are critical for cell cycle progression, survival, and proliferation .
Result of Action
If this compound acts as an alk inhibitor, it could potentially lead to decreased tumor growth in alk-dependent cancers by blocking cell proliferation and inducing cell death .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNLOVFHZVFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)
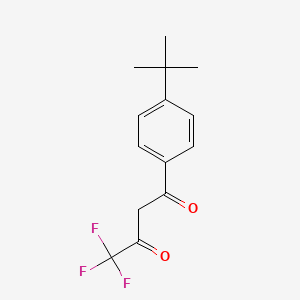

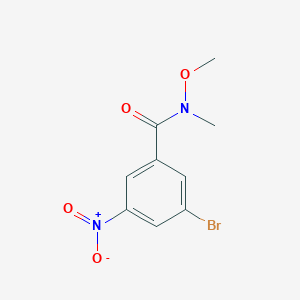
![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)
![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)
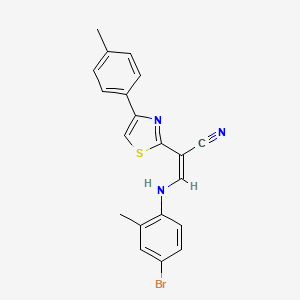
![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)
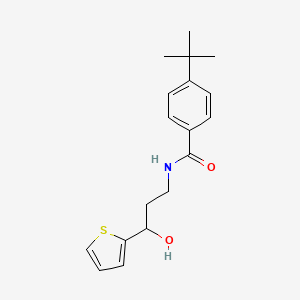
![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)
